molecular formula C12H12FNO3S B14891697 4-(((2-Fluorophenyl)sulfonyl)methyl)-3,5-dimethylisoxazole

4-(((2-Fluorophenyl)sulfonyl)methyl)-3,5-dimethylisoxazole

Cat. No.: B14891697
M. Wt: 269.29 g/mol
InChI Key: DHMKMDLACQEZOI-UHFFFAOYSA-N
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Description

4-(((2-Fluorophenyl)sulfonyl)methyl)-3,5-dimethylisoxazole is a chemical compound that belongs to the class of isoxazoles. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. The presence of the 2-fluorophenylsulfonyl group and the dimethylisoxazole moiety makes this compound unique and potentially useful in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(((2-Fluorophenyl)sulfonyl)methyl)-3,5-dimethylisoxazole can be achieved through several synthetic routes. One common method involves the reaction of 2-fluorobenzene sulfonyl chloride with 3,5-dimethylisoxazole in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified using column chromatography.

Industrial Production Methods

For industrial production, the synthesis can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters and improves the yield and purity of the final product. The use of automated systems and advanced purification techniques such as high-performance liquid chromatography (HPLC) can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(((2-Fluorophenyl)sulfonyl)methyl)-3,5-dimethylisoxazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride to convert the sulfonyl group to a sulfide.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

    Substitution: Amines, thiols, dimethylformamide (DMF), elevated temperatures.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Amino or thiol-substituted derivatives.

Scientific Research Applications

4-(((2-Fluorophenyl)sulfonyl)methyl)-3,5-dimethylisoxazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(((2-Fluorophenyl)sulfonyl)methyl)-3,5-dimethylisoxazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-(((2-Chlorophenyl)sulfonyl)methyl)-3,5-dimethylisoxazole
  • 4-(((2-Bromophenyl)sulfonyl)methyl)-3,5-dimethylisoxazole
  • 4-(((2-Methylphenyl)sulfonyl)methyl)-3,5-dimethylisoxazole

Uniqueness

4-(((2-Fluorophenyl)sulfonyl)methyl)-3,5-dimethylisoxazole is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets. This makes it a valuable compound for various applications, particularly in drug development and materials science.

Properties

Molecular Formula

C12H12FNO3S

Molecular Weight

269.29 g/mol

IUPAC Name

4-[(2-fluorophenyl)sulfonylmethyl]-3,5-dimethyl-1,2-oxazole

InChI

InChI=1S/C12H12FNO3S/c1-8-10(9(2)17-14-8)7-18(15,16)12-6-4-3-5-11(12)13/h3-6H,7H2,1-2H3

InChI Key

DHMKMDLACQEZOI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C)CS(=O)(=O)C2=CC=CC=C2F

Origin of Product

United States

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